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‘ Compound of Interest

Compound Name: 4-Methoxy-5-nitropyridin-2(1H)-one

Cat. No.: B033052

Disclaimer: This document provides a technical overview of 4-Methoxy-5-nitropyridin-2-ol. It is important to note that publicly available experimental
data for this specific compound is limited. Therefore, this guide supplements the available information with established knowledge of chemically relate
compounds and theoretical predictions. All experimental protocols provided are generalized and would require optimization for this specific molecule.

Core Properties

4-Methoxy-5-nitropyridin-2-ol is a substituted nitropyridine derivative. The presence of a nitro group, a methoxy group, and a hydroxyl group on the
pyridine ring suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The pyridin-2-ol moiety exists in tautomet
equilibrium with its corresponding pyridone form, 2-hydroxypyridine.

Table 1: Physicochemical Properties of 4-Methoxy-5-nitropyridin-2-ol

Property Value Source
CAS Number 607373-82-0 [1]
Molecular Formula CsHsN204 [1]
Molecular Weight 170.12 g/mol [1]
Predicted LogP 0.6 PubChem
Predicted Hydrogen Bond Donors 1 PubChem
Predicted Hydrogen Bond Acceptors 5 PubChem
Predicted Rotatable Bond Count 1 PubChem

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 4-Methoxy-5-nitropyridin-2-ol is not readily available in the literature, a plausible
synthetic route can be proposed based on established pyridine chemistry. A common strategy involves the nitration of a corresponding pyridin-2-ol
precursor.

A potential synthetic pathway could start from a commercially available substituted pyridine, followed by nitration and methoxylation or vice versa. Fol
instance, a one-pot synthesis method for a similar compound, 2-hydroxy-5-nitropyridine, involves the nitration of 2-aminopyridine followed by a
diazotization reaction.
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Hypothetical Synthesis of 4-Methoxy-5-nitropyridin-2-ol
Starting Material
(e.g., 4-Methoxypyridin-2-amine)

\

Nitration
(e.g., HNOs, H2SO0a)

\/
[ Diazotization

(e.g., NaNOz2, HCI)

Gl-Methoxy-5-nitropyridin-2-oD

Click to download full resolution via product page
A possible synthetic route for 4-Methoxy-5-nitropyridin-2-ol.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Methoxy-5-nitropyridin-2-ol has been identified in public databases. Howeve
based on its structure, the following spectral features would be anticipated:

« 1H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for th
hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl
groups.

* 13C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methoxy group.

» IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methoxy group,
N=0 stretching of the nitro group, and C=C and C-N stretching vibrations of the pyridine ring.

* Mass Spectrometry: The molecular ion peak [M]+ at m/z 170.03, corresponding to the molecular weight of the compound.

Potential Biological Activity and Experimental Protocols

Nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-neurodegenerative propertie
The presence of the nitro group can be crucial for activity, often acting as a bio-reducible moiety. Given the structural similarities to other bioactive
molecules, 4-Methoxy-5-nitropyridin-2-ol could be investigated for several biological activities.

In Vitro Cytotoxicity Assessment

A primary screening step for novel compounds is to assess their toxicity against various cell lines.

Table 2: Generalized Protocol for In Vitro Cytotoxicity (MTT Assay)
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Step Procedure

1. Cell Seedi Plate cells (e.g., cancer cell lines like HeLa or normal cell lines like HEK293) in
. Cell Seedin
9 96-well plates and allow them to adhere overnight.

Treat cells with a range of concentrations of 4-Methoxy-5-nitropyridin-2-ol for

2. Compound Treatment
24-72 hours.

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate.

3. MTT Addition

Solubilize the formazan crystals formed by viable cells using a suitable solvent
(e.g., DMSO).

4. Formazan Solubilization

5. Absorb Readi Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify
. Absorbance Readin
9 the number of viable cells.

Calculate the ICso value, which is the concentration of the compound that

6. Data Analysis o
inhibits cell growth by 50%.

digraph "Cytotoxicity Assay Workflow" {

graph [fontname = "Arial", label="Workflow for In Vitro Cytotoxicity Screening", labelloc=t, fontsize=14];
node [fontname = "Arial", shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"
edge [fontname = "Arial", color="#34A853"];

Start [label="Prepare Cell Culture"];

Treatment [label="Treat with 4-Methoxy-5-nitropyridin-2-ol\n(various concentrations)"];
Incubation [label="Incubate for 24-72h"];

MTT [label="Add MTT Reagent"];

Measure [label="Measure Absorbance"];

Analysis [label="Calculate ICse", color="#EA4335", fillcolor="#F1F3F4"];

Start -> Treatment -> Incubation -> MTT -> Measure -> Analysis;

}
A generalized workflow for assessing cytotoxicity.

Kinase Inhibition Assay

Many pyridine-based compounds are known to be kinase inhibitors, a class of drugs that block the action of protein kinases.

Table 3: Generalized Protocol for Tyrosine Kinase Inhibition Assay

Step Procedure

1. Reaction Set In a microplate, combine the target tyrosine kinase, a substrate peptide, and
. Reaction Setup ) ) ) o
various concentrations of 4-Methoxy-5-nitropyridin-2-ol.

2. Initiation Start the kinase reaction by adding ATP.

. Incubate the reaction mixture at a controlled temperature to allow for
3. Incubation .
phosphorylation of the substrate.

Detect the level of substrate phosphorylation using a specific antibody that
4. Detection recognizes the phosphorylated substrate. This can be done using various
methods such as ELISA or fluorescence polarization.

5. Data Analysis Determine the ICso value for the inhibition of the kinase activity.
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digraph "Kinase Inhibition Assay Workflow" {

graph [fontname = "Arial", label="Workflow for Tyrosine Kinase Inhibition Assay", labelloc=t, fontsize=14];
node [fontname = "Arial", shape=box, style=rounded, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"
edge [fontname = "Arial", color="#34A853"];

Start [label="Combine Kinase, Substrate,\nand Inhibitor"];

Initiate [label="Add ATP to start reaction"];

Incubate [label="Incubate at 37°C"];

Detect [label="Detect Phosphorylation"];

Analyze [label="Calculate ICse", color="#EA4335", fillcolor="#F1F3F4"];

Start -> Initiate -> Incubate -> Detect -> Analyze;

}
A generalized workflow for kinase inhibition assays.

Antimicrobial Activity Assay

Heterocyclic compounds are a rich source of antimicrobial agents. The antibacterial and antifungal potential of 4-Methoxy-5-nitropyridin-2-ol could be
evaluated using standard microbiology assays.

Table 4: Generalized Protocol for Antibacterial Activity (Broth Microdilution)

Step Procedure

. Prepare a serial dilution of 4-Methoxy-5-nitropyridin-2-ol in a 96-well
1. Preparation ) - - !
microplate containing bacterial growth medium.

. Inoculate each well with a standardized suspension of the test bacteria (e.g.,
2. Inoculation . .
Staphylococcus aureus, Escherichia coli).

. Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24
3. Incubation X
ours.

o Determine the Minimum Inhibitory Concentration (MIC), which is the lowest
4. MIC Determination . e :
concentration of the compound that visibly inhibits bacterial growth.

To determine the Minimum Bactericidal Concentration (MBC), subculture the
5. MBC Determination (Optional) contents of the wells with no visible growth onto agar plates. The MBC is the

lowest concentration that results in a significant reduction in bacterial viability.

Predicted ADMET Properties

In the absence of experimental data, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
properties of a compound. These predictions are valuable for early-stage drug discovery to identify potential liabilities.

Table 5: Predicted ADMET Properties of 4-Methoxy-5-nitropyridin-2-ol
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Property Predicted Value/Classification Implication

Human Intestinal Absorption High Good potential for oral bioavailability.

Less likely to cause central nervous system side

Blood-Brain Barrier Permeation Low
effects.
CYP450 2D6 Inhibition Likely Inhibitor Potential for drug-drug interactions.
. . » Potential for mutagenicity, requires experimental
Ames Mutagenicity Predicted Positive o
validation.
e . " Potential for liver toxicity, requires further
Hepatotoxicity Predicted Positive

investigation.

Note: These are computational predictions and require experimental verification.

Conclusion

4-Methoxy-5-nitropyridin-2-ol is a small molecule with potential for further investigation in drug discovery and materials science. While specific
experimental data is currently lacking in the public domain, its chemical structure suggests that it could be a valuable synthetic intermediate and may
possess interesting biological activities. The generalized experimental protocols and predictive data presented in this guide offer a framework for
initiating research into the properties and applications of this compound. Further experimental studies are necessary to validate these predictions anc
fully characterize the potential of 4-Methoxy-5-nitropyridin-2-ol.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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